molecular formula C16H21N5O3 B2869943 2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034350-74-6

2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2869943
CAS RN: 2034350-74-6
M. Wt: 331.376
InChI Key: ZEJIJAOBBGWLBV-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as benzyloxy, dimethylamino, methoxy, and triazinyl . These functional groups are common in many organic compounds and have various applications in the field of organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like protodeboronation of boronic esters . The synthesis of related compounds often involves the use of catalysts and specific reagents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the dimethylamino group might participate in various reactions, including those involving proton transfer .

Scientific Research Applications

Synthesis of Novel Compounds

Research on related compounds emphasizes their role in synthesizing novel heterocyclic compounds with potential biological activities. For example, a study by Abu‐Hashem et al. (2020) focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This demonstrates the potential for similar compounds to serve as precursors in the synthesis of pharmacologically active molecules.

Biological Activities

Compounds with structural similarities to "2-(benzyloxy)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide" have been explored for their biological activities. For instance, studies on benzoxazinones and their derivatives, commonly found in the Poaceae family, have revealed phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, highlighting the potential for agricultural and pharmaceutical applications (Macias et al., 2006).

Material Science Applications

In material science, benzothiazole derivatives, which share functional groups with the compound of interest, have been synthesized to study their corrosion inhibiting effect against steel, demonstrating high efficiency and stability. Such research underscores the potential for using structurally similar compounds in developing new materials with enhanced durability and performance (Hu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body. Unfortunately, without specific information, it’s difficult to provide an accurate mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)11-24-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJIJAOBBGWLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)COCC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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